2-(Benzylthio)-4-bromobenzamide is a chemical compound that belongs to the class of benzamides, which are characterized by the presence of a benzene ring attached to an amide functional group. This particular compound features a bromine atom and a benzylthio group, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of benzylthio derivatives with 4-bromobenzoyl chloride or similar reagents. Its structural characteristics make it a subject of interest in pharmacological studies and synthetic organic chemistry.
2-(Benzylthio)-4-bromobenzamide is classified as:
The synthesis of 2-(Benzylthio)-4-bromobenzamide can be achieved through several methods:
2-(Benzylthio)-4-bromobenzamide can participate in various chemical reactions due to its functional groups:
2-(Benzylthio)-4-bromobenzamide has potential applications in:
Benzamide derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and favorable drug-like properties. These compounds exhibit a broad spectrum of biological activities, underpinned by their ability to modulate diverse enzymatic targets and signaling pathways. Recent research highlights their therapeutic potential in inflammation management, as demonstrated by N-benzyl-4-bromobenzamide (NBBA), which significantly inhibits lipopolysaccharide (LPS)-induced IL-6 (35.6% inhibition) and prostaglandin E₂ (PGE₂) production (75.6% inhibition) in human gingival fibroblasts at 10 µg/mL concentrations [1]. Beyond anti-inflammatory applications, benzamide derivatives like PF-4950834 exhibit potent inhibition of neutrophil migration in acute inflammation models, while NDMC101 demonstrates anti-osteoclastogenic activity that ameliorates inflammatory bone destruction [1]. The structural plasticity of the benzamide core allows strategic modifications—such as halogenation, thioether formation, or heterocyclic integration—to fine-tune target selectivity, metabolic stability, and membrane permeability. This adaptability positions benzamides as invaluable frameworks for addressing complex disease mechanisms, particularly in chronic inflammatory conditions and central nervous system disorders where precise receptor modulation is critical.
Table 2: Notable Bioactive Benzamide Derivatives and Their Therapeutic Applications
Compound | Biological Activity | Molecular Target | Therapeutic Area |
---|---|---|---|
NBBA | 35.6% IL-6 inhibition; 75.6% PGE₂ inhibition | LPS-induced cytokine cascade | Periodontitis |
PF-4950834 | Neutrophil migration inhibition | SDF-1α-mediated chemotaxis | Acute inflammation |
NDMC101 | Osteoclastogenesis inhibition | NF-κB/NFATc1 transcription factors | Rheumatoid arthritis |
AZD6703 | p38α MAP kinase inhibition | p38α MAP kinase | Inflammatory diseases |
2-(Benzylthio)-4-bromobenzamide exemplifies molecular innovation through its strategic integration of three pharmacophoric elements:
Table 1: Key Molecular Properties of 2-(Benzylthio)-4-bromobenzamide
Property | Value/Characteristics | Experimental Method | Significance |
---|---|---|---|
Molecular Formula | C₁₄H₁₂BrNOS | Elemental Analysis | Defines atomic composition |
Molecular Weight | 322.22 g/mol | Mass Spectrometry | Pharmacokinetics prediction |
Melting Point | 156–164°C (analogous bromobenzamides) | Differential Scanning Calorimetry | Purity assessment |
Carbonyl Stretching | ~1650 cm⁻¹ | IR Spectroscopy | Confirms amide functionality |
Crystal System | Orthorhombic (related structures) | X-ray Diffraction | Molecular packing & stability |
Space Group | Pna2₁ (observed in bromobenzamide analogs) | X-ray Diffraction | Solid-state behavior |
Synergistic interactions between these groups amplify bioactivity: The benzylthio moiety’s lipophilicity complements the bromobenzamide's polarity, yielding calculated logP values ~2.5–3.0, optimal for blood-brain barrier penetration. Meanwhile, the sulfur atom acts as a metabolic "soft spot," enabling controlled oxidation to sulfoxide or sulfone derivatives with modified target affinities [2].
The systematic naming of 2-(benzylthio)-4-bromobenzamide follows IUPAC conventions prioritizing functional group hierarchy:
This compound belongs to three overlapping chemotherapeutic classes:
Table 3: Systematic Nomenclature of Related Brominated Benzamides
Compound | Systematic Name | Substituent Pattern |
---|---|---|
2-Bromobenzamide | 2-Bromobenzoic acid amide | Br at ortho to amide |
N-Benzyl-4-bromobenzamide | N-[(4-Bromophenyl)carbonyl]benzenemethanamine | Br at para on benzoyl ring |
2-(Benzylthio)-4-bromobenzamide | 4-Bromo-2-[(phenylmethyl)sulfanyl]benzamide | Br at para, benzylthio at ortho |
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: